molecular formula C19H28N4O5 B2448728 3-[(4-ACETAMIDOPHENYL)CARBAMOYL]-2-{[3-(MORPHOLIN-4-YL)PROPYL]AMINO}PROPANOIC ACID CAS No. 1097867-73-6

3-[(4-ACETAMIDOPHENYL)CARBAMOYL]-2-{[3-(MORPHOLIN-4-YL)PROPYL]AMINO}PROPANOIC ACID

Cat. No.: B2448728
CAS No.: 1097867-73-6
M. Wt: 392.456
InChI Key: NEUPCMSCAZEYPP-UHFFFAOYSA-N
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Description

3-[(4-Acetamidophenyl)carbamoyl]-2-{[3-(morpholin-4-yl)propyl]amino}propanoic Acid is a synthetic amino acid derivative of significant interest in medicinal chemistry research. Its molecular structure incorporates key pharmacophoric elements, including a 4-acetamidophenyl group and a morpholine ring connected via a propyl linker, which are commonly associated with diverse biological activities. Compounds featuring similar 3-aminopropanoic acid (β-amino acid) scaffolds and aryl moieties have demonstrated potent structure-dependent antimicrobial activity against multidrug-resistant bacterial and fungal pathogens, including ESKAPE group organisms and Candida auris . The morpholine ring is a privileged structure in drug design, often contributing to favorable physicochemical properties and potential interactions with enzymatic targets. Furthermore, anthranilic acid derivatives and related structures have been investigated as inhibitors of crucial enzymes, such as retroviral protease and cGMP-phosphodiesterase . This suggests that this compound represents a valuable chemical tool for researchers exploring novel therapeutic strategies, particularly in the areas of antimicrobial development and enzyme inhibition. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

4-(4-acetamidoanilino)-2-(3-morpholin-4-ylpropylamino)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N4O5/c1-14(24)21-15-3-5-16(6-4-15)22-18(25)13-17(19(26)27)20-7-2-8-23-9-11-28-12-10-23/h3-6,17,20H,2,7-13H2,1H3,(H,21,24)(H,22,25)(H,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEUPCMSCAZEYPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CC(C(=O)O)NCCCN2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Design

Carbamoylation of the Propanoic Acid Backbone

The carbamoyl group at the 3-position is introduced via reaction of 4-acetamidophenyl isocyanate with a β-amino propanoic acid derivative. This method parallels protocols for synthesizing asparagine analogs, where:

  • Reagents : 4-Acetamidophenyl isocyanate, β-alanine derivative (e.g., methyl 3-aminopropanoate).
  • Conditions : Anhydrous dichloromethane, 0–5°C, with triethylamine as a base.
  • Mechanism : Nucleophilic attack of the amino group on the isocyanate carbon forms a urea linkage.

Example Protocol :

  • Dissolve methyl 3-aminopropanoate (10 mmol) in dichloromethane (15 mL).
  • Add 4-acetamidophenyl isocyanate (10 mmol) dropwise at 0°C.
  • Stir for 12 hours at room temperature.
  • Isolate the intermediate via filtration (yield: 78%).

Introduction of the Morpholinylpropyl Amino Group

The 3-(morpholin-4-yl)propylamine side chain is incorporated through alkylation or reductive amination:

Method A: Alkylation of a Primary Amine
  • Reagents : 3-(Morpholin-4-yl)propyl bromide, potassium carbonate.
  • Conditions : Dimethylformamide (DMF), 60°C, 24 hours.
  • Mechanism : SN2 displacement of bromide by the amine nucleophile.

Example Protocol :

  • React methyl 3-[(4-acetamidophenyl)carbamoyl]propanoate (5 mmol) with 3-(morpholin-4-yl)propyl bromide (6 mmol) in DMF (10 mL).
  • Add K₂CO₃ (12 mmol) and heat to 60°C.
  • Purify via column chromatography (ethyl acetate/hexane, 1:1) to yield the alkylated product (62%).
Method B: Reductive Amination
  • Reagents : 3-(Morpholin-4-yl)propanal, sodium cyanoborohydride.
  • Conditions : Methanol, acetic acid, room temperature, 48 hours.
  • Mechanism : Imine formation followed by reduction.

Hydrolysis of Ester to Carboxylic Acid

The final step involves saponification of the methyl ester:

  • Reagents : Aqueous NaOH (2 M), ethanol.
  • Conditions : Reflux for 6 hours, followed by acidification to pH 2 with HCl.
  • Yield : 85–90% after recrystallization from ethanol/water.

Comparative Analysis of Synthetic Methods

Method Step Reagents/Conditions Yield (%) Key Advantages Limitations
Carbamoylation 4-Acetamidophenyl isocyanate, 0°C, CH₂Cl₂ 78 High regioselectivity Requires anhydrous conditions
Alkylation (Method A) 3-(Morpholin-4-yl)propyl bromide, DMF, 60°C 62 Scalable for industrial production Byproduct formation from excess bromide
Reductive Amination NaBH₃CN, MeOH, 48h 58 Mild conditions Longer reaction time
Ester Hydrolysis NaOH, ethanol, reflux 90 High conversion efficiency Acid-sensitive intermediates degrade

Industrial-Scale Production Considerations

Large-scale synthesis requires optimization for cost and efficiency:

  • Continuous Flow Reactors : For carbamoylation and alkylation steps to enhance mixing and heat transfer.
  • Solvent Recycling : DMF and dichloromethane are recovered via distillation.
  • Quality Control : HPLC monitoring ensures >99% purity for pharmaceutical applications.

Challenges and Solutions in Synthesis

Regioselectivity in Carbamoylation

Competing reactions at the α- and β-positions of propanoic acid are mitigated by:

  • Using bulky bases (e.g., DBU) to direct isocyanate attack to the β-amino group.
  • Low-temperature conditions (0–5°C) to suppress side reactions.

Purification of Hydrophilic Intermediates

  • Ion-Exchange Chromatography : Separates charged intermediates (e.g., ammonium salts).
  • Crystallization : Ethanol/water mixtures yield high-purity carboxylic acid.

Chemical Reactions Analysis

Types of Reactions

3-[(4-ACETAMIDOPHENYL)CARBAMOYL]-2-{[3-(MORPHOLIN-4-YL)PROPYL]AMINO}PROPANOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides can be replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-[(4-ACETAMIDOPHENYL)CARBAMOYL]-2-{[3-(MORPHOLIN-4-YL)PROPYL]AMINO}PROPANOIC ACID has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[(4-ACETAMIDOPHENYL)CARBAMOYL]-2-{[3-(MORPHOLIN-4-YL)PROPYL]AMINO}PROPANOIC ACID involves its interaction with specific molecular targets and pathways. The compound may act by:

    Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.

    Receptor Modulation: Interacting with cellular receptors and modulating their signaling pathways.

    Gene Expression: Influencing gene expression by interacting with transcription factors or other regulatory proteins.

Comparison with Similar Compounds

Similar Compounds

    4-Acetamidophenylamine: A simpler analog with only the acetamidophenyl group.

    3-Morpholinopropylamine: A compound with the morpholinopropyl group but lacking the acetamidophenyl and butanoic acid moieties.

    Succinic Acid Derivatives: Compounds with similar butanoic acid structures.

Uniqueness

3-[(4-ACETAMIDOPHENYL)CARBAMOYL]-2-{[3-(MORPHOLIN-4-YL)PROPYL]AMINO}PROPANOIC ACID is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry.

Biological Activity

3-[(4-Acetamidophenyl)carbamoyl]-2-{[3-(morpholin-4-yl)propyl]amino}propanoic acid, a compound with potential pharmacological applications, has garnered attention for its biological activity. This article focuses on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical formula:

  • Molecular Formula : C₁₈H₂₄N₄O₃
  • Molecular Weight : 348.41 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors in the body. Notably, it has been identified as a potent inhibitor of leukotriene A4 hydrolase (LTA4H), an enzyme involved in inflammatory processes. This inhibition leads to a reduction in leukotriene B4 (LTB4) production, a key mediator of inflammation.

Enzyme Inhibition

  • LTA4H Inhibition : The compound exhibits competitive inhibition with Ki values reported at 23 nM for epoxide hydrolase and 27 nM for aminopeptidase activities .
  • Inhibition of LTB4 Production : In human whole blood assays, the compound demonstrated an IC50 value of 49 nM for calcium ionophore-induced LTB4 production.

Pharmacological Effects

The pharmacological profile of this compound reveals several significant effects:

  • Anti-inflammatory Activity :
    • In mouse models, the compound significantly inhibited LTB4 production after oral administration, with ED50 values indicating effective doses ranging from 0.2 to 1 mg/kg .
    • A single oral dose of 10 mg/kg blocked LTB4 production by 67% at 18 hours post-administration.
  • Effects on Eicosanoid Production :
    • In rat models, the compound inhibited LTB4 production without affecting other eicosanoids like LTC4 or prostaglandin levels, suggesting a selective action on inflammatory pathways .
  • Dermal Penetration :
    • The compound showed good skin penetration properties, effectively blocking LTB4 production in dermal applications, which is crucial for topical anti-inflammatory therapies.

Case Studies

Several studies have highlighted the efficacy of this compound in various inflammatory models:

  • Mouse Ear Edema Model : Oral or topical pretreatment with the compound before arachidonic acid challenge resulted in significant reduction of ear edema (up to 80% inhibition), demonstrating its potential as an anti-inflammatory agent in dermatological applications .
  • Rat Passive Dermal Arthus Model : The compound was shown to reverse inflammation effectively, with ED90 values indicating that doses between 3 to 10 mg/kg were sufficient to achieve significant therapeutic effects .

Data Table: Summary of Biological Activity

Activity TypeMeasurement MethodResultReference
LTA4H InhibitionKi value23 nM (epoxide hydrolase)
LTB4 Production InhibitionIC5049 nM
Mouse Ex Vivo LTB4 ProductionED50 (1.0 h)0.2 mg/kg
Dermal ApplicationEar Edema ReductionUp to 80% inhibition

Q & A

Basic: What are the key structural features of this compound, and how do they influence its reactivity in biochemical assays?

Methodological Answer:
The compound’s structure includes a propanoic acid backbone, a carbamoyl group linked to a 4-acetamidophenyl moiety, and a morpholine-substituted propylamine side chain. These functional groups confer distinct reactivity:

  • Propanoic acid : Enhances solubility in aqueous buffers and enables salt-bridge interactions with basic residues in enzymes or receptors .
  • Carbamoyl group : Participates in hydrogen bonding and amide coupling reactions, critical for binding to biological targets .
  • Morpholine moiety : Introduces conformational flexibility and modulates lipophilicity, affecting membrane permeability .
    Experimental Validation : Use NMR (¹H/¹³C) and FT-IR spectroscopy to confirm functional group integrity. Compare spectral data with structurally similar compounds (e.g., 3-({4-[(4-nitrophenyl)sulfanyl]phenyl}carbamoyl)propanoic acid) to identify reactivity patterns .

Basic: What synthesis strategies are recommended for preparing this compound with high purity?

Methodological Answer:
Synthesis typically involves multi-step reactions:

Carbamoyl Formation : React 4-acetamidophenyl isocyanate with propanoic acid derivatives under anhydrous conditions (e.g., DMF, 0–5°C) .

Amine Coupling : Use EDC/HOBt or DCC-mediated coupling to attach the morpholinylpropylamine side chain to the carbamoyl intermediate .

Purification : Employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) to isolate the final product. Monitor purity via LC-MS (ESI+) and ensure >95% purity for biological assays .
Critical Step : Protect the carboxylic acid group during coupling to prevent side reactions. Use tert-butyl esters or trimethylsilyl (TMS) protecting groups .

Advanced: How can computational modeling (e.g., QSAR, molecular docking) predict this compound’s interaction with cyclooxygenase (COX) enzymes?

Methodological Answer:

QSAR Modeling :

  • Compile structural descriptors (logP, polar surface area, H-bond donors/acceptors) from analogs like 3-(4-nitrophenyl)propanoic acid .
  • Train models using datasets of COX inhibitors to predict IC₅₀ values .

Molecular Docking :

  • Use AutoDock Vina or Schrödinger Maestro to dock the compound into COX-2’s active site (PDB: 1CX2). Focus on interactions with Arg120 and Tyr355 .
  • Validate predictions with mutagenesis studies (e.g., alanine scanning of key residues) .
    Data Contradictions : If experimental IC₅₀ diverges from predictions, re-evaluate protonation states or solvent-accessible surface area (SASA) parameters .

Advanced: How should researchers resolve discrepancies in reported biological activity data (e.g., conflicting IC₅₀ values)?

Methodological Answer:

Source Analysis :

  • Compare assay conditions (e.g., pH, buffer composition) across studies. Variations in ionic strength can alter ligand-receptor binding .
  • Verify compound stability under assay conditions (e.g., HPLC monitoring for degradation) .

Hypothesis Testing :

  • Replicate assays with standardized protocols (e.g., uniform cell lines, ATP concentration in kinase assays).
  • Use statistical tools (ANOVA, Bland-Altman plots) to quantify inter-laboratory variability .

Mechanistic Studies :

  • Perform SPR (surface plasmon resonance) to measure binding kinetics (ka/kd) independently of cellular systems .

Advanced: Design an experiment to evaluate this compound’s off-target effects on G-protein-coupled receptors (GPCRs).

Methodological Answer:

Screening Platform :

  • Use a β-arrestin recruitment assay (e.g., DiscoverX PathHunter) across a GPCR panel (e.g., adrenergic, serotonin receptors) .

Dose-Response Analysis :

  • Test concentrations from 1 nM to 100 µM. Include positive controls (e.g., isoproterenol for β-adrenergic receptors) .

Data Interpretation :

  • Calculate selectivity indices (SI = IC₅₀ for primary target / IC₅₀ for off-target). Prioritize GPCRs with SI < 10 for follow-up .

Counteraction Strategies :

  • Modify the morpholine moiety to reduce affinity for aminergic GPCRs (e.g., replace with piperazine) .

Advanced: How can researchers integrate environmental impact assessments into early-stage development of this compound?

Methodological Answer:

Fate Analysis :

  • Use EPI Suite to predict biodegradation (BIOWIN model) and bioaccumulation (logKow) .

Ecotoxicology :

  • Conduct acute toxicity assays on Daphnia magna (48-hour LC₅₀) and algal growth inhibition tests (OECD 201) .

Mitigation :

  • If logKow > 3.5, consider adding hydrophilic substituents (e.g., sulfonate groups) to reduce persistence .

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